molecular formula C11H10N2OS B1436497 2-(methylthio)-6-phenylpyrimidin-4(3H)-one CAS No. 56035-29-1

2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Cat. No. B1436497
CAS RN: 56035-29-1
M. Wt: 218.28 g/mol
InChI Key: JSYZOQNANLSNMY-UHFFFAOYSA-N
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Description

2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a chemical compound with the molecular formula C5H6N2OS . It is used for research and development purposes .


Synthesis Analysis

A series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized in good yields by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . Their structures were confirmed by elemental analysis, IR, and 1H NMR spectra .


Molecular Structure Analysis

The structural characterization of similar compounds was performed by single-crystal X-ray analysis . The central portion of the molecule is planar .


Chemical Reactions Analysis

The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings .

Scientific Research Applications

  • Synthesis of 3-methylthio-3-arylamino-2-cyanoacrylates
    • Field : Organic Chemistry
    • Application : This method involves the synthesis of 3-methylthio-3-arylamino-2-cyanoacrylates from 3,3-dimethylthioacrylate and aromatic amines or amino pyridines .
    • Method : The reaction was achieved in moderate to high yields (64.0% 93.5%) in 30 minutes at 50°C under microwave irradiation .
    • Results : Some of the synthesized compounds were found to possess good antiproliferation activity towards PC3 cells .
  • Synthesis of 3-methylthio-3-substituted arylamino-2-cyanoacrylates

    • Field : Organic Chemistry
    • Application : This method involves the synthesis of 3-methylthio-3-substituted arylamino-2-cyanoacrylates from 3,3-dimethylthioacrylate and aromatic amines or amino pyridines .
    • Method : The reaction was achieved in moderate to high yields (64.0% 93.5%) in 30 minutes at 50 degrees C under microwave irradiation .
    • Results : Some of the synthesized compounds were found to possess good antiproliferation activity towards PC3 cells .
  • Synthesis of Cyanine bases from 3,3-dimethyl-2-methylthio-3H-indole

    • Field : Organic Chemistry
    • Application : This method involves the synthesis of cyanine bases from 3,3-dimethyl-2-methylthio-3H-indole .
    • Method : The specific method of synthesis is not detailed in the available information .
    • Results : The specific results or outcomes of this synthesis are not detailed in the available information .
  • Synthesis of 2-(Methylmercapto)benzothiazole

    • Field : Organic Chemistry
    • Application : This method involves the synthesis of 2-(Methylmercapto)benzothiazole .
    • Method : The specific method of synthesis is not detailed in the available information .
    • Results : The specific results or outcomes of this synthesis are not detailed in the available information .
  • Synthesis of 3-methylthio-3-arylamino-2-cyanoacrylates under microwave irradiation

    • Field : Organic Chemistry
    • Application : This method involves the synthesis of 3-methylthio-3-arylamino-2-cyanoacrylates from 3,3-dimethylthioacrylate and aromatic amines or amino pyridines .
    • Method : The reaction was achieved in moderate to high yields (64.0% 93.5%) in 30 minutes at 50 degrees C under microwave irradiation .
    • Results : Some of the synthesized compounds were found to possess good antiproliferation activity towards PC3 cells .
  • Synthesis of Cyanine bases from 3,3-dimethyl-2-methylthio-3H-indole

    • Field : Organic Chemistry
    • Application : This method involves the synthesis of cyanine bases from 3,3-dimethyl-2-methylthio-3H-indole .
    • Method : The specific method of synthesis is not detailed in the available information .
    • Results : The specific results or outcomes of this synthesis are not detailed in the available information .

Safety And Hazards

The safety data sheet for 2-(methylthio)-6-phenylpyrimidin-4(3H)-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-methylsulfanyl-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZOQNANLSNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286935
Record name 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-6-phenylpyrimidin-4(3H)-one

CAS RN

56035-29-1
Record name 56035-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MM Burbulienė, J Dargytė, E Maldutytė… - …, 2016 - search.ebscohost.com
Reactions of sodium salt of 2-methylthio-6-phenylpyrimidin-4 (3H)-one with chloroacetone, ω-bromoacetophenone and methyl bromoacetate in different solvents were studied. …
Number of citations: 0 search.ebscohost.com
IM Abdou, AM Attia, L Strekowski - Nucleosides, Nucleotides and …, 2002 - Taylor & Francis
The reaction of 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide with a 6-aryl-5-cyano-2-(methylthio)pyrimidin-4(3H)one in aqueous acetone in the presence of KOH furnishes a 4-( β …
Number of citations: 12 www.tandfonline.com
AS Shawali, MA Abdallah… - Journal of heterocyclic …, 2002 - Wiley Online Library
The synthesis of the hitherto unreported 3‐amino‐2,3‐dihydro‐6‐phenyl‐2‐thioxo‐4(1H)‐pyrimidine 2 and 3‐amino‐2‐methylthio‐6‐phenyl‐4(3H)‐pyrimidinone 3 is described. …
Number of citations: 34 onlinelibrary.wiley.com
PD Dey, AK Sharma, PV Bharatam, MP Mahajan - Tetrahedron, 1997 - Elsevier
A novel synthetic method for 3-aryl-6-phenyl-2-methylthio/secondaryamino substituted-4(3H)-pyrimidinones5 and 9 by the reactions of N-arylamino substituted 1,3-diaza-1,3-butadienes …
Number of citations: 52 www.sciencedirect.com
AS Skrylkova, NA Nosova, DM Egorov… - Russian Journal of …, 2023 - Springer
A series of S-methylated derivatives of 2-thiouracil were prepared and then phosphonylated with diethyl chlorophosphate. The reaction conditions were optimized, the structure of the …
Number of citations: 2 link.springer.com

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